![molecular formula C13H24O2 B13225268 {6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13225268.png)
{6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol is a chemical compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[4.4]nonane ring system with an oxaspiro moiety and a methanol functional group. The presence of four methyl groups at positions 6 and 9 of the spiro ring adds to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a diketone precursor can undergo intramolecular aldol condensation to form the spirocyclic structure.
Introduction of the Oxaspiro Moiety: The oxaspiro moiety can be introduced through an epoxidation reaction, where an alkene precursor is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The process would typically be scaled up to accommodate large-scale production, with considerations for cost-effectiveness, yield optimization, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
{6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
{6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of {6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, resulting in antimicrobial activity .
相似化合物的比较
Similar Compounds
{1-oxaspiro[4.4]nonan-2-yl}methanol: This compound shares the spirocyclic core but lacks the tetramethyl substitution, resulting in different chemical properties and reactivity.
{1-oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride: This derivative contains a methanesulfonyl chloride group instead of the methanol group, leading to distinct reactivity and applications.
Uniqueness
{6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol is unique due to its tetramethyl substitution, which imparts increased steric hindrance and hydrophobicity. These properties influence its reactivity, solubility, and potential biological activities, distinguishing it from other spirocyclic compounds .
属性
分子式 |
C13H24O2 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC 名称 |
(6,6,9,9-tetramethyl-1-oxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C13H24O2/c1-11(2)7-8-12(3,4)13(11)6-5-10(9-14)15-13/h10,14H,5-9H2,1-4H3 |
InChI 键 |
BYHYCZLSIBUVMA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C12CCC(O2)CO)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13225187.png)
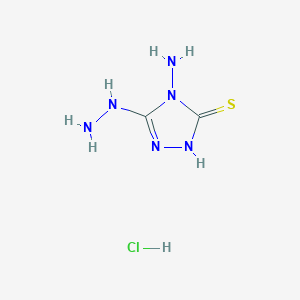
![ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13225207.png)
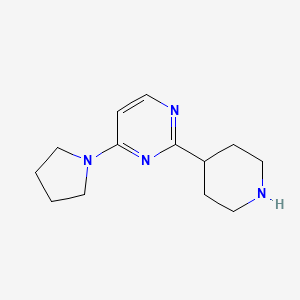
![8-(4-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13225216.png)
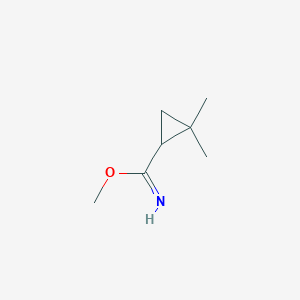
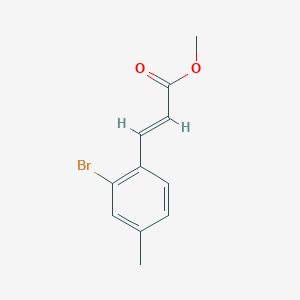
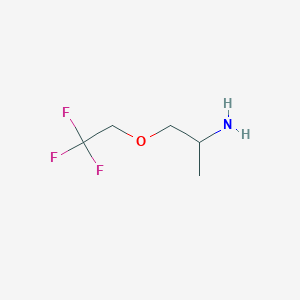
![1-Amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13225243.png)


![5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13225252.png)
![5-[3-(Hydroxymethyl)morpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13225253.png)
![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B13225255.png)
